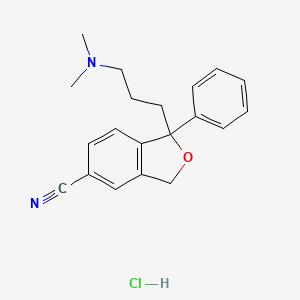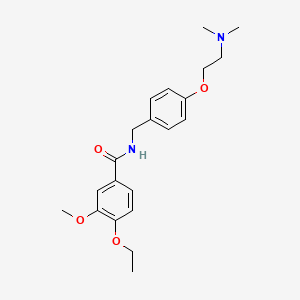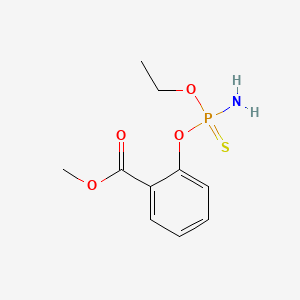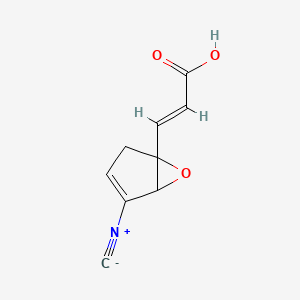
Isonitrinic acid E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonitrinic acid E is a member of a class of antibiotics characterized by the presence of isonitrile groups. It was first isolated from the genus Trichoderma in 1982.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isonitrinic acid E is typically produced through fermentation processes involving specific strains of Trichoderma. The production involves cultivating the fungi in a suitable medium, followed by extraction and purification of the compound. The fermentation process is carried out under controlled conditions to optimize the yield of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes the inoculation of the bioreactor with Trichoderma strains, followed by fermentation under optimal conditions of temperature, pH, and aeration. After fermentation, the compound is extracted using solvents and purified through various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Isonitrinic acid E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions of temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Isonitrinic acid E has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of isonitrile chemistry and as a reagent in organic synthesis.
Biology: It is studied for its antimicrobial properties and its potential use in controlling plant pathogens.
Medicine: It is investigated for its potential as an antibiotic against various bacterial and fungal infections.
Industry: It is explored for its use in the development of biocontrol agents for agriculture
Mécanisme D'action
The mechanism of action of isonitrinic acid E involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, making it effective against a wide range of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to isonitrinic acid E include other isonitrinic acids and isonitrins, such as isonitrinic acid F and isonitrin A, B, C, and D .
Uniqueness
This compound is unique due to its specific structure and the presence of the isonitrile group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
83016-51-7 |
|---|---|
Formule moléculaire |
C9H7NO3 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
(E)-3-(4-isocyano-6-oxabicyclo[3.1.0]hex-3-en-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO3/c1-10-6-2-4-9(8(6)13-9)5-3-7(11)12/h2-3,5,8H,4H2,(H,11,12)/b5-3+ |
Clé InChI |
NWXXRSALAADDFI-HWKANZROSA-N |
SMILES isomérique |
[C-]#[N+]C1=CCC2(C1O2)/C=C/C(=O)O |
SMILES canonique |
[C-]#[N+]C1=CCC2(C1O2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


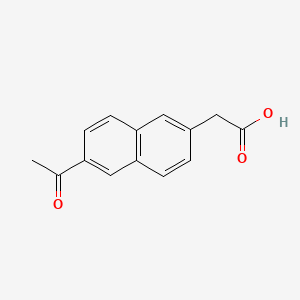

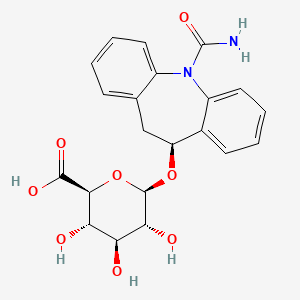
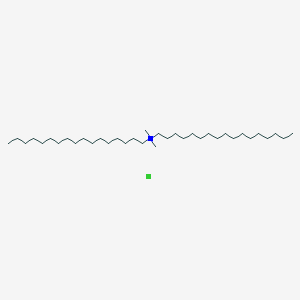

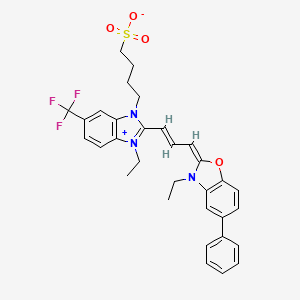


![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
